2,8-Dichloro-[1,6]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dichloro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at the 2nd and 8th positions of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-[1,6]naphthyridine typically involves the chlorination of [1,6]naphthyridine. One common method is the reaction of [1,6]naphthyridine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-[1,6]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of 2,8-dialkoxy-[1,6]naphthyridine derivatives, while oxidation can yield naphthyridine diones.
Scientific Research Applications
2,8-Dichloro-[1,6]naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties. The compound has shown promising activity against various cancer cell lines and microbial strains.
Biological Studies: It is used as a probe in biological studies to understand the mechanisms of action of various enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
2,8-Dichloro-[1,6]naphthyridine can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine: Lacks the chlorine substituents and has different biological activities.
2,8-Dimethyl-[1,6]naphthyridine: Contains methyl groups instead of chlorine atoms, leading to different chemical reactivity and biological properties.
1,5-Naphthyridine: Has a different arrangement of nitrogen atoms in the ring, resulting in distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
IUPAC Name |
2,8-dichloro-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-11-3-5-1-2-7(10)12-8(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQGERDRJGUROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.